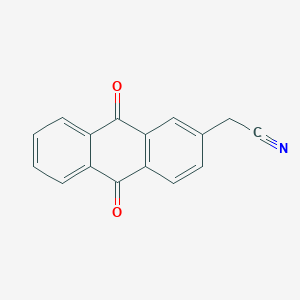

2-(9,10-Dioxoanthracen-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

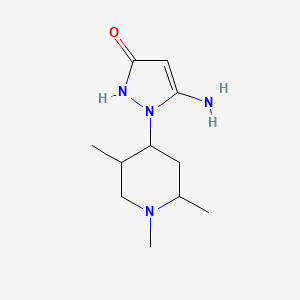

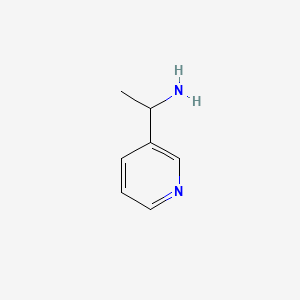

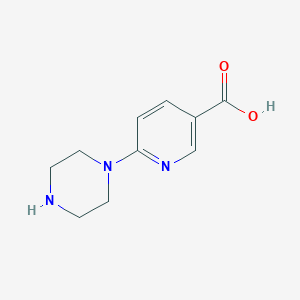

2-(9,10-Dioxoanthracen-2-yl)acetonitrile is a chemical compound related to anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two keto groups (dioxo) at the 9th and 10th positions of the anthracene moiety and a nitrile group attached to the second carbon of the anthracene ring.

Synthesis Analysis

The synthesis of related anthracene derivatives has been explored in various studies. For instance, the anodic pyridination of 9,10-diphenylanthracene in acetonitrile has been investigated, revealing a "half-regeneration" mechanism for the anodic hydroxylation of the substrate . Although this does not directly describe the synthesis of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, it provides insight into the electrochemical reactions that anthracene derivatives can undergo in acetonitrile solvent.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is crucial in determining their reactivity and physical properties. Quantum-chemical DFT calculations have been used to determine the Gibbs free energy and conformational preferences of Z or E-isomers for amidoxime derivatives of anthracene . Such computational studies are essential for understanding the stability and reactivity of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.

Chemical Reactions Analysis

Anthracene and its derivatives participate in various chemical reactions. For example, the reaction of 2-(10-diazo-10H-anthracen-9-ylidene)-malonodinitrile with a cryptohydride system resulted in the formation of anthracen-9-yl-acetonitrile . This study suggests that similar compounds could undergo reactions leading to the formation of substituted anthracen-9-yl-acetonitriles, which may be relevant to the chemical reactions of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives can be influenced by the solvent environment. For instance, the quenching of the lowest excited singlet state of 9,10-dichloroanthracene by ground-state diene in acetonitrile leads to the formation of a radical anion intermediate . This indicates that the solvent can significantly affect the photochemical and electrochemical properties of anthracene derivatives, which would be an important consideration for 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.

Aplicaciones Científicas De Investigación

1. Reactions with Cryptohydride Systems

Research by A. Vaisburg, A. Amer, and H. Falk (1995) investigated the reaction of a related compound, 2-(10-diazo-10H-anthracen-9-ylidene)-malonodinitrile, with cryptohydride systems like formic acid-triethylamine. This study is significant for understanding the behavior of similar compounds in chemical synthesis and reaction mechanisms. It revealed that the expected product was anthracen-9-yl-acetonitrile instead of 10-dicyanomethyl-9,10-dihydro-anthracene-9-yl formate, demonstrating unexpected outcomes in such chemical reactions (Vaisburg, Amer, & Falk, 1995).

2. Synthesis of Amidoxime-Functionalized Derivatives

A 2019 study by M. Stasevych et al. involved the synthesis of new (9,10-dioxoanthracen-1-yl)hydrazones containing amidoxime fragments. This research is relevant for the development of novel organic compounds and could have implications in various fields such as materials science and pharmacology (Stasevych et al., 2019).

3. Lithium Isotope Discrimination Studies

The work of Servando Muñoz and L. Echegoyen (1991) explored how an anthraquinone-15-crown-5 lariat ether, a related compound, could differentiate between lithium isotopes. This study contributes to our understanding of isotope separation and the unique properties of such organic molecules in selective binding (Muñoz & Echegoyen, 1991).

4. Photocatalytic Oxygenation

T. Tamai et al. (1993) investigated the 9,10-dicyanoanthracene-sensitized photooxygenation of certain compounds in acetonitrile. This research is significant in understanding the photocatalytic properties of anthracene derivatives and their potential applications in organic synthesis and environmental chemistry (Tamai et al., 1993).

5. Antimicrobial Activity of Derivatives

V. I. Zvarich et al. (2014) synthesized new amino-acid derivatives of 9,10-anthraquinone and tested their antimicrobial actions. This research is vital for the development of new antimicrobial agents and understanding the biological activity of anthraquinone derivatives (Zvarich et al., 2014).

Propiedades

IUPAC Name |

2-(9,10-dioxoanthracen-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOFSHJOQBHGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377329 |

Source

|

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9,10-Dioxoanthracen-2-yl)acetonitrile | |

CAS RN |

121831-04-7 |

Source

|

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)